molecular formula C14H11NO2 B1288091 1-Isocyanato-3-(phenoxymethyl)benzene CAS No. 71219-80-2

1-Isocyanato-3-(phenoxymethyl)benzene

Cat. No.: B1288091
CAS No.: 71219-80-2
M. Wt: 225.24 g/mol
InChI Key: CXYJFMVKSSTBDJ-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H11NO2. It is also known by other names such as 3-(phenoxymethyl)benzenisocyanate and Benzene,1-isocyanato-3-(phenoxymethyl)- . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a phenoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(phenoxymethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 3-(phenoxymethyl)benzylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. These reagents are less hazardous and can be handled more easily. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isocyanato-3-(phenoxymethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-(phenoxymethyl)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and water. This reactivity allows the compound to form stable covalent bonds with various substrates, leading to the formation of ureas, carbamates, and other derivatives .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-Isocyanato-3-(phenoxymethyl)benzene can be compared with other similar compounds such as:

Uniqueness:

Properties

IUPAC Name

1-isocyanato-3-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-11-15-13-6-4-5-12(9-13)10-17-14-7-2-1-3-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYJFMVKSSTBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594665
Record name 1-Isocyanato-3-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71219-80-2
Record name 1-Isocyanato-3-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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